molecular formula C19H19ClN4O2 B2637651 3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-48-4

3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2637651
CAS No.: 2034229-48-4
M. Wt: 370.84
InChI Key: GVVIVEIGALEWJE-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile emerged from broader efforts to engineer pyrazine and piperidine derivatives with enhanced pharmacological properties. Early synthetic routes for analogous compounds involved multi-step reactions, including alkylation, nucleophilic substitution, and cyclization, to assemble the pyrazine-piperidine scaffold. The incorporation of the chlorophenyl propanoyl group likely originated from structure-activity relationship (SAR) studies aimed at improving lipophilicity and target affinity, as evidenced by similar modifications in kinase inhibitors and enzyme antagonists.

A pivotal advancement was the adoption of regioselective chlorination and coupling techniques, as demonstrated in the synthesis of 5-chloropyrazine-2-carbonitrile derivatives. These methods enabled precise functionalization of the pyrazine ring, which is critical for maintaining the compound’s stereochemical integrity. The compound’s current synthetic protocols often employ copper-catalyzed cross-coupling reactions to introduce sulfur-containing or aromatic substituents, reflecting trends in heterocyclic chemistry. Patent literature from the early 2010s highlights the therapeutic potential of piperidine-pyrazine hybrids as autotaxin inhibitors, suggesting a plausible context for this compound’s development.

Significance in Medicinal Chemistry

The compound’s significance lies in its strategic incorporation of pharmacophoric elements:

  • Nitrile Group : The carbonitrile moiety enhances solubility and metabolic stability by lowering the clog P value, a property leveraged in FDA-approved drugs like saxagliptin and vildagliptin. Nitriles also enable reversible covalent interactions with serine or cysteine residues in enzymatic active sites, as seen in dipeptidyl peptidase-4 (DPP-4) inhibitors.
  • Pyrazine Core : As a bioisostere for benzene or pyridine, the pyrazine ring improves binding specificity through hydrogen-bonding interactions with kinase hinge regions. This feature is exploited in anticancer and antidiabetic agents, where pyrazine derivatives exhibit high target selectivity.
  • Piperidine Moiety : The piperidine ring contributes to conformational rigidity and membrane permeability, traits critical for central nervous system (CNS)-targeted therapeutics. Its substitution with a 3-chlorophenyl propanoyl group may further modulate receptor affinity, as observed in sigma-1 receptor ligands.

These structural attributes position the compound as a versatile scaffold for developing modulators of enzymatic activity or receptor signaling, with potential applications in oncology, metabolic disorders, and neurology.

Structural Classification within Pyrazine Derivatives

This compound belongs to the pyrazine-2-carbonitrile subclass, characterized by a nitrile group at the 2-position of the pyrazine ring. The table below contrasts its structure with representative FDA-approved pyrazine derivatives:

Compound Pyrazine Substituents Therapeutic Use
Vildagliptin 3-Amino-1-butanoyl, cyanopyrrolidine Type 2 diabetes (DPP-4 inhibitor)
Saxagliptin Cyclopropyl-fused cyanopyrrolidine Type 2 diabetes (DPP-4 inhibitor)
Target Compound Piperidin-3-yloxy, 3-chlorophenyl propanoyl Research-phase kinase/modulator

Unlike clinical pyrazine drugs, which prioritize hydrogen-bonding motifs for enzyme inhibition, this compound’s piperidinyloxy and chlorophenyl groups suggest a dual focus on hydrophobic pocket penetration and allosteric modulation. Its classification aligns with "hybrid" derivatives that merge pyrazine with privileged scaffolds like piperidine, a strategy employed to overcome off-target effects in early-stage drug candidates.

Research Objectives and Current Academic Interest

Contemporary studies prioritize three objectives:

  • Synthetic Optimization : Refining copper-catalyzed coupling reactions to improve yield and regioselectivity, particularly for introducing heteroaromatic substituents at the pyrazine C-5 position. Recent work emphasizes solvent polarity and catalyst loading as critical variables.
  • Target Identification : Computational docking studies probe interactions with kinase domains (e.g., EGFR, VEGFR) and G-protein-coupled receptors (e.g., histamine H₃, sigma-1), informed by structural analogs showing dual receptor affinity. Quantum mechanical calculations further assess the nitrile group’s role in transition-state stabilization.
  • Pharmacokinetic Profiling : Evaluating the compound’s bioavailability and half-life in preclinical models, with attention to the nitrile group’s impact on hepatic metabolism and plasma stability.

Properties

IUPAC Name

3-[1-[3-(3-chlorophenyl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-15-4-1-3-14(11-15)6-7-18(25)24-10-2-5-16(13-24)26-19-17(12-21)22-8-9-23-19/h1,3-4,8-9,11,16H,2,5-7,10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVIVEIGALEWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyrazine rings. Common synthetic routes include:

Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo further substitution reactions to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in the body. It may regulate neurotransmitters, which are chemical substances produced in the brain and used by brain cells to communicate . This regulation can lead to various therapeutic effects, such as improving sleep and reducing symptoms of neurological disorders.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent LogP* (Predicted)
Target Compound C₁₈H₁₈ClN₃O₂ ~375–380 3-Chlorophenyl propanoyl 3.5–4.0
BK64513 C₁₈H₂₂N₆O₂ 354.41 3,5-Dimethylpyrazole propanoyl 2.8–3.2
BK66806 C₁₆H₁₇N₅O₃ 327.34 3,5-Dimethyloxazole carbonyl 2.0–2.5

*LogP estimated using fragment-based methods.

Biological Activity

The compound 3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

The molecular formula of this compound is C18H22ClN3OC_{18}H_{22}ClN_3O.

Research indicates that this compound may interact with various biological targets, particularly in the context of neuropharmacology and inflammation. Its structure suggests potential activity as an NLRP3 inflammasome inhibitor, which plays a critical role in inflammatory responses. The NLRP3 inflammasome is a multiprotein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • The compound has shown promise in inhibiting NLRP3-mediated pyroptosis in macrophage-like cells (THP-1 cells) when stimulated with lipopolysaccharide (LPS) and ATP. This inhibition was measured by assessing lactate dehydrogenase (LDH) release as a marker for cell death .
  • Neuropharmacological Effects :
    • Given its piperidine structure, there is potential for this compound to exhibit analgesic or psychoactive properties, similar to other piperidine derivatives used in pain management and anesthesia.

Study 1: NLRP3 Inhibition

In a study aimed at evaluating the anti-inflammatory properties of various compounds, including derivatives related to the target molecule, it was found that certain modifications could enhance inhibitory activity against the NLRP3 inflammasome. The results indicated that compounds with specific substitutions on the piperidine ring exhibited significant reductions in IL-1β release and pyroptotic cell death .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on pyrazine derivatives similar to our compound. It was noted that modifications on the pyrazine ring significantly influenced biological activity. For instance, the presence of electron-withdrawing groups (like chlorine) enhanced anti-inflammatory effects while maintaining low cytotoxicity in healthy cells .

Data Table: Biological Activity Overview

Biological ActivityObservationsReference
NLRP3 InhibitionSignificant reduction in IL-1β release
Pyroptosis InhibitionDecreased LDH release in THP-1 cells
Antifungal ActivityRelated pyrazole derivatives showed activity
NeuropharmacologicalPotential analgesic effects notedGeneral knowledge

Q & A

Q. Advanced Research Focus

  • Validation protocols : Cross-check NMR/IR data with structurally related compounds (e.g., 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid, CAS 342425-61-0) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
  • Dynamic NMR : Assess conformational flexibility of the piperidine ring in solution .

What strategies mitigate by-product formation during the coupling of the propanoylpiperidine and pyrazine intermediates?

Q. Advanced Research Focus

  • Protecting groups : Temporarily block reactive sites on piperidine (e.g., Boc protection) .
  • Catalyst screening : Test Pd-based catalysts for cyanation efficiency .
  • Chromatographic monitoring : Use HPLC to track side products like unreacted 3-chlorophenylpropanoyl chloride .

How does the substitution pattern on the piperidine ring influence the compound’s physicochemical properties?

Q. Advanced Research Focus

  • LogP analysis : Electron-withdrawing groups (e.g., Cl) increase hydrophobicity, affecting solubility (e.g., 3-chlorophenyl analogs show LogP ~3.2) .
  • Thermal stability : Piperidine N-acylation enhances melting points (e.g., analogs with propanoyl groups melt at 67–69°C vs. 57–64°C for pyrrolidinyl analogs) .

What advanced purification techniques are recommended for isolating high-purity batches?

Q. Advanced Research Focus

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients .
  • Crystallization screening : Test solvents like ethyl acetate/hexane for polymorph control .
  • Quality control : LC-MS purity >97% (as per pharmaceutical intermediate standards) .

How can researchers leverage machine learning to predict synthetic bottlenecks for scaled-up production?

Q. Advanced Research Focus

  • Dataset curation : Train models on reaction parameters (e.g., yields, solvent volumes) from similar piperidine-carbonitrile syntheses .
  • Failure mode analysis : Identify common issues (e.g., cyanation inefficiency) using historical data .
  • Case study : AI-driven optimization of a pyridine-3-carbonitrile derivative reduced reaction time by 40% .

What safety protocols are critical for handling intermediates like 3-(3-chlorophenyl)propanoyl chloride?

Q. Advanced Research Focus

  • Controlled environments : Use gloveboxes for moisture-sensitive intermediates .
  • Waste management : Neutralize acidic by-products with NaHCO₃ before disposal .
  • Emergency response : Immediate ethanol rinsing for skin contact with acyl chlorides .

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